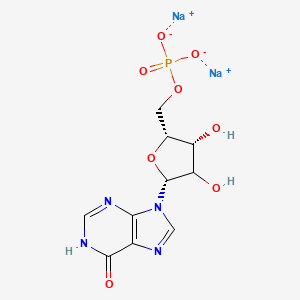

Inosine-5'-monophosphate sodium salt

Description

Significance as a Central Purine (B94841) Nucleotide Intermediate

Inosine-5'-monophosphate is the first compound synthesized in the de novo purine biosynthesis pathway to feature a complete purine ring system. nih.gov This pathway, a series of eleven enzymatic steps, begins with simple molecules like amino acids and bicarbonate and culminates in the formation of IMP. nih.govnews-medical.net

The paramount significance of IMP lies in its role as the direct precursor to the two major purine nucleotides essential for life: adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govdroracle.aiwikipedia.org These nucleotides are not only the building blocks of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) but also serve critical roles in cellular energy transfer, signaling, and as cofactors in enzymatic reactions. news-medical.netwikipedia.orgacs.org

The synthesis of AMP and GMP from IMP occurs through two distinct and energy-requiring pathways. youtube.comcolumbia.edu This bifurcation at IMP is a critical control point, allowing cells to precisely regulate the production of adenine (B156593) and guanine (B1146940) nucleotides according to their specific needs. droracle.ailibretexts.org

The conversion of IMP to AMP is a two-step process that requires energy in the form of guanosine triphosphate (GTP) and the amino acid aspartate. droracle.ailibretexts.org Conversely, the pathway from IMP to GMP involves an oxidation step to form xanthosine (B1684192) monophosphate (XMP), followed by the addition of an amino group from glutamine, a process that requires energy from adenosine triphosphate (ATP). droracle.ailibretexts.orgdroracle.ai This reciprocal use of energy currencies (GTP for AMP synthesis and ATP for GMP synthesis) is a key feature of the tight regulation of purine metabolism.

Overview of Metabolic Centrality and Multifunctionality

Furthermore, the pathways leading from IMP to AMP and GMP are themselves subject to feedback inhibition by their respective end products. libretexts.org AMP inhibits adenylosuccinate synthetase, the first enzyme in its synthesis from IMP, while GMP inhibits IMP dehydrogenase, the initial enzyme in its own synthesis. droracle.aiwayground.comvaia.com This intricate network of regulation ensures a balanced supply of adenine and guanine nucleotides. libretexts.org

Recent research has also highlighted the multifunctionality of IMP and its derivatives. Beyond its intracellular roles, IMP can act as an extracellular signaling molecule, influencing processes such as inflammation. nih.gov Studies have shown that IMP can modulate the production of cytokines, key signaling proteins in the immune system. nih.gov Moreover, the metabolism of IMP is implicated in various cellular processes, including cell proliferation and differentiation, making the enzymes that control its synthesis and conversion attractive targets for therapeutic intervention in areas like cancer and immunosuppression. wikipedia.orgacs.orgfoxchase.org

The intricate pathways of purine metabolism, with IMP at their core, are fundamental to cellular life. The following tables provide a detailed overview of the key enzymatic conversions and regulatory mechanisms central to the function of Inosine-5'-monophosphate.

Interactive Data Tables

Key Enzymes in IMP Metabolism

| Enzyme | Function | Substrate(s) | Product(s) | Cofactor(s) |

| Glutamine PRPP Amidotransferase | Catalyzes the committed step in de novo purine synthesis. news-medical.net | 5-phosphoribosyl-1-pyrophosphate (PRPP), Glutamine | 5-phosphoribosylamine | - |

| Adenylosuccinate Synthetase | First step in the conversion of IMP to AMP. droracle.aiwayground.com | IMP, Aspartate, GTP | Adenylosuccinate, GDP, Pi | GTP |

| Adenylosuccinate Lyase | Second step in the conversion of IMP to AMP. nih.gov | Adenylosuccinate | AMP, Fumarate (B1241708) | - |

| IMP Dehydrogenase (IMPDH) | Rate-limiting enzyme in the conversion of IMP to GMP. wikipedia.orgdroracle.aiwikiwand.com | IMP, NAD+, H₂O | Xanthosine monophosphate (XMP), NADH, H+ | NAD+ |

| GMP Synthetase | Second step in the conversion of IMP to GMP. droracle.ai | XMP, Glutamine, ATP | GMP, Glutamate (B1630785), AMP, PPi | ATP |

| AMP Deaminase | Converts AMP back to IMP. wikipedia.org | AMP | IMP, NH₃ | - |

Regulation of Purine Biosynthesis at the IMP Level

| Regulatory Molecule | Affected Enzyme | Type of Regulation | Effect |

| AMP | Adenylosuccinate Synthetase | Feedback Inhibition | Inhibits its own synthesis from IMP. libretexts.org |

| GMP | IMP Dehydrogenase | Feedback Inhibition | Inhibits its own synthesis from IMP. news-medical.netlibretexts.org |

| AMP & GMP (in concert) | Glutamine PRPP Amidotransferase | Allosteric Inhibition | Inhibit the initial committed step of de novo purine synthesis. libretexts.org |

| GTP | Adenylosuccinate Synthetase | Energy Source | Required for AMP synthesis. droracle.ailibretexts.org |

| ATP | GMP Synthetase | Energy Source | Required for GMP synthesis. droracle.ailibretexts.org |

| PRPP | Glutamine PRPP Amidotransferase | Feedforward Activation | Stimulates the enzyme for the subsequent step. news-medical.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H11N4Na2O8P |

|---|---|

Molecular Weight |

392.17 g/mol |

IUPAC Name |

disodium;[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1 |

InChI Key |

AANLCWYVVNBGEE-JQAADMKISA-L |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

De Novo Biosynthesis Pathways of Inosine 5 Monophosphate

Precursor Utilization and Initial Enzymatic Steps

The initiation of the de novo purine (B94841) biosynthesis pathway is critically dependent on the availability of an activated form of ribose-5-phosphate (B1218738). This initial phase sets the stage for the assembly of the purine ring.

PRPP is synthesized from ribose-5-phosphate and adenosine (B11128) triphosphate (ATP) by the enzyme ribose-phosphate pyrophosphokinase, also known as PRPP synthetase (EC 2.7.6.1). nih.govwikipedia.orgresearchgate.net This enzyme transfers a pyrophosphate group from ATP to the C1 position of ribose-5-phosphate. nih.govyoutube.com Ribose-5-phosphate itself is primarily generated through the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgnih.govyoutube.com The activity of ribose-phosphate pyrophosphokinase is subject to allosteric regulation; it is activated by inorganic phosphate and inhibited by purine ribonucleotides, the end-products of the pathway. wikipedia.org This regulation helps to control the supply of the crucial starting material, PRPP, based on the cell's metabolic needs. nih.gov

| Enzyme | Substrates | Product | Classification |

| Ribose-phosphate pyrophosphokinase (PRPP Synthetase) | Ribose-5-phosphate, ATP | 5-Phosphoribosyl-1-pyrophosphate (PRPP), AMP | EC 2.7.6.1 wikipedia.org |

Sequential Enzymatic Transformations and Purine Ring Formation

Following the initial committed step, a sequence of enzymatic reactions builds the purine imidazole (B134444) and then the pyrimidine (B1678525) portions of the ring structure on the phosphoribosylamine (B1198786) molecule.

The second step in the pathway is the synthesis of Glycinamide Ribonucleotide (GAR). researchgate.net In this reaction, the entire glycine (B1666218) molecule is incorporated, and its carboxyl group forms an amide bond with the amino group of phosphoribosylamine. wikipedia.org This ATP-dependent reaction is catalyzed by phosphoribosylamine-glycine ligase (also known as GAR synthetase, EC 6.3.4.13). researchgate.netwikipedia.orgbiochemden.com The products of this reaction are GAR, ADP, and inorganic phosphate (Pi). wikipedia.org Due to the instability of phosphoribosylamine, it is believed that it is channeled directly from the first enzyme (glutamine PRPP amidotransferase) to GAR synthetase within the cell. wikipedia.org

From GAR, a further eight enzymatic steps are required to complete the synthesis of the purine ring of IMP. nih.govresearchgate.net These steps involve formylation, amination, cyclization, carboxylation, and a final cyclization to form the bicyclic purine structure. columbia.eduyoutube.combiochemden.com

The key steps and intermediates are:

Formylation of GAR: Phosphoribosylglycinamide formyltransferase (GART) catalyzes the transfer of a formyl group from N¹⁰-formyltetrahydrofolate to GAR, producing formylglycinamide ribotide (FGAR). nih.govwikipedia.org

Amidation of FGAR: FGAM synthase then converts FGAR to formylglycinamidine ribotide (FGAM) using glutamine as the nitrogen donor in an ATP-dependent reaction. columbia.edubiochemden.com

Imidazole Ring Closure: AIR synthetase catalyzes the ATP-dependent cyclization of FGAM to form 5-aminoimidazole ribonucleotide (AIR), completing the five-membered imidazole ring. columbia.edubiochemden.com

Carboxylation of AIR: AIR carboxylase adds a carboxyl group from CO₂ to the imidazole ring, forming carboxyaminoimidazole ribonucleotide (CAIR). columbia.eduyoutube.com

Aspartate Addition: SAICAR synthetase adds an aspartate molecule to CAIR in an ATP-dependent reaction, yielding 5-aminoimidazole-4-(N-succinylocarboxamide) ribonucleotide (SAICAR). researchgate.netresearchgate.net

Elimination of Fumarate (B1241708): Adenylosuccinate lyase removes the carbon skeleton of aspartate as fumarate, leaving its amino group and forming 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). researchgate.net

Second Formylation: AICAR transformylase adds a second formyl group from N¹⁰-formyltetrahydrofolate to AICAR, producing 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). researchgate.net

Final Ring Closure (Cyclization): IMP cyclohydrolase catalyzes the final step, removing a water molecule to close the second ring and form Inosine-5'-monophosphate (IMP). nih.gov

In humans, some of these steps are catalyzed by multifunctional enzymes. For instance, a trifunctional protein contains GART, and a bifunctional enzyme possesses AICAR transformylase and IMP cyclohydrolase activities. nih.gov

| Step | Intermediate Precursor | Enzyme | Key Substrates | Intermediate Product |

| 3 | Glycinamide ribonucleotide (GAR) | Phosphoribosylglycinamide formyltransferase (GART) | N¹⁰-formyltetrahydrofolate | Formylglycinamide ribotide (FGAR) wikipedia.org |

| 4 | Formylglycinamide ribotide (FGAR) | FGAM synthase | Glutamine, ATP | Formylglycinamidine ribotide (FGAM) columbia.edu |

| 5 | Formylglycinamidine ribotide (FGAM) | AIR synthetase | ATP | 5-aminoimidazole ribonucleotide (AIR) biochemden.com |

| 6 | 5-aminoimidazole ribonucleotide (AIR) | AIR carboxylase | CO₂ | Carboxyaminoimidazole ribonucleotide (CAIR) youtube.com |

| 7 | Carboxyaminoimidazole ribonucleotide (CAIR) | SAICAR synthetase | Aspartate, ATP | 5-aminoimidazole-4-(N-succinylocarboxamide) ribonucleotide (SAICAR) researchgate.net |

| 8 | 5-aminoimidazole-4-(N-succinylocarboxamide) ribonucleotide (SAICAR) | Adenylosuccinate lyase | 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) researchgate.net | |

| 9 | 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) | AICAR transformylase | N¹⁰-formyltetrahydrofolate | 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) researchgate.net |

| 10 | 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) | IMP cyclohydrolase | Inosine-5'-monophosphate (IMP) nih.gov |

Regulatory Mechanisms Governing De Novo Pathway Flux

The de novo synthesis of purine nucleotides is a metabolically expensive process, and as such, it is tightly regulated to maintain appropriate intracellular levels of purine nucleotides. frontiersin.org The primary regulatory strategy is feedback inhibition by the final products of the pathway. prolekare.czlibretexts.org

There are several key points of regulation:

PRPP Synthetase: As mentioned, this enzyme is inhibited by purine ribonucleotides (ADP and GDP). wikipedia.org

Glutamine-PRPP Amidotransferase: This enzyme catalyzes the committed step and is a major site of regulation. It is subject to feedback inhibition by the end-products IMP, AMP, and GMP. youtube.comlibretexts.org The enzyme is synergistically inhibited when both AMP and GMP are present. libretexts.org

IMP Branch Point: IMP is the precursor for both AMP and GMP. The flux of IMP into either the AMP or GMP branch is regulated by the end products of those specific branches. nih.govnih.gov

Adenylosuccinate synthetase , the first enzyme in the conversion of IMP to AMP, is inhibited by its product, AMP. columbia.edulibretexts.org This reaction requires GTP for energy. libretexts.org

IMP dehydrogenase (IMPDH) , the rate-limiting enzyme in the synthesis of GMP from IMP, is competitively inhibited by its ultimate product, GMP. libretexts.orgresearchgate.netnih.gov This reaction requires ATP for energy. libretexts.org

This reciprocal control mechanism ensures a balanced production of adenine (B156593) and guanine (B1146940) nucleotides. libretexts.orgnih.gov For example, a high level of ATP will inhibit the AMP branch and direct IMP towards GMP synthesis, while a high level of GTP will stimulate AMP synthesis. libretexts.org

Comparative Analysis of De Novo Pathways Across Diverse Organisms

The de novo biosynthesis of inosine-5'-monophosphate (IMP) is a fundamental metabolic pathway essential for all forms of life, providing the primary precursor for purine nucleotides. frontiersin.orgebi.ac.uk This intricate process involves the stepwise assembly of a purine ring on a ribose-5-phosphate scaffold, ultimately yielding IMP. frontiersin.orgebi.ac.uk While the core sequence of eleven enzymatic steps converting 5-phosphoribosyl-1-pyrophosphate (PRPP) to IMP is largely conserved, significant variations exist in the organization, enzymes, and regulation of this pathway across the three domains of life: Bacteria, Archaea, and Eukaryota. frontiersin.orgnih.govnih.gov

A comparative genomic analysis reveals that while the fundamental biochemical reactions are maintained, the enzymes catalyzing these steps and the genetic organization show remarkable diversity. nih.govresearchgate.net These differences reflect distinct evolutionary strategies for optimizing metabolic efficiency and regulation in response to diverse cellular demands and environments.

Key Variations Across Domains:

Bacteria: A prominent feature in many bacterial species is the trend of gene fusion, where two or more genes encoding enzymes for consecutive steps in the pathway are merged into a single gene. nih.govresearchgate.net This arrangement can enhance metabolic flux by co-localizing catalytic activities. The last two steps of the pathway, in particular, show notable variation, with some bacteria utilizing enzymes like PurO and PurV, which were once considered unique to Archaea. oup.com

Archaea: The de novo purine synthesis pathway in Archaea is considerably more variable and less understood than in the other domains. nih.govnih.gov Many archaeal species appear to lack genes for certain canonical enzymes, suggesting the existence of undiscovered, non-homologous enzymes (analogs) that perform the same function. nih.govnih.gov The distribution of purine biosynthesis genes is often patchy, likely resulting from horizontal gene transfer, gene duplication, and gene loss events. nih.govresearchgate.net For instance, the synthesis of formylglycinamidine ribonucleotide (FGAM) can be catalyzed by a single large enzyme (lgPurL) or a complex of three smaller proteins (smPurL, PurS, and PurQ). nih.gov Furthermore, enzymes like PurP and PurO, which are analogous to domains of the bacterial and eukaryotic PurH enzyme, are found in Archaea, highlighting the mosaic nature of their metabolic pathways. oup.com

Eukaryota: Eukaryotic organisms exhibit the most significant degree of gene fusion. nih.govresearchgate.net In vertebrates, for example, the ten-step pathway is catalyzed by only six enzymes, several of which are multifunctional. nih.gov This includes a trifunctional enzyme (TrifGART) that catalyzes steps 2, 3, and 5, and a bifunctional enzyme (PAICS) responsible for steps 6 and 7. frontiersin.org This extensive fusion is thought to increase pathway efficiency and facilitate substrate channeling. nih.gov In humans and other mammals, this organization is taken a step further with the formation of a dynamic, multi-enzyme complex known as the "purinosome," a reversible structure that assembles to meet high demands for purines and disassembles when the need subsides. frontiersin.orgnih.gov

The following data tables provide a detailed comparison of the enzymes and organizational strategies for de novo IMP biosynthesis across the three domains of life.

Interactive Data Table: Enzyme Distribution in De Novo IMP Biosynthesis

This table details the enzymes responsible for each step of the de novo IMP synthesis pathway, highlighting the differences across Bacteria, Archaea, and Eukaryota.

| Step | Reaction | Bacteria | Archaea | Eukaryota |

| 1 | PRPP → 5-Phosphoribosylamine | PurF (Amidophosphoribosyltransferase) | PurF | PurF |

| 2 | 5-Phosphoribosylamine → GAR | PurD (GAR synthetase) | PurD | GARS (Part of trifunctional protein) |

| 3 | GAR → FGAR | PurN (GAR transformylase) | PurN or PurT (analog) | GART (Part of trifunctional protein) |

| 4 | FGAR → FGAM | PurL (FGAM synthetase) | PurL (or PurS/PurQ complex) | PFAS (FGAM synthetase) |

| 5 | FGAM → AIR | PurM (AIR synthetase) | PurM | AIRS (Part of trifunctional protein) |

| 6 | AIR → CAIR | PurK (AIR carboxylase) | PurK or PurE (analogs) | CAIRS (Part of bifunctional protein) |

| 7 | CAIR → SAICAR | PurC (SAICAR synthetase) | PurC | SAICARS (Part of bifunctional protein) |

| 8 | SAICAR → AICAR | PurB (Adenylosuccinate lyase) | PurB | ADSL (Adenylosuccinate lyase) |

| 9 | AICAR → FAICAR | PurH (AICAR transformylase domain) | PurH or PurP (analog) | ATIC (Bifunctional protein) |

| 10 | FAICAR → IMP | PurH (IMP cyclohydrolase domain) | PurH or PurO (analog) | ATIC (Bifunctional protein) |

Note: Enzyme names (e.g., GARS, GART) in eukaryotes often refer to the specific domain within a larger multifunctional protein.

Interactive Data Table: Gene Fusion and Pathway Organization

This table compares the organizational strategies of the de novo purine biosynthesis pathway, specifically focusing on the prevalence of multifunctional enzymes created by gene fusion.

| Domain | Primary Organizational Strategy | Key Multifunctional Enzymes | Supramolecular Structures |

| Bacteria | Mostly monofunctional enzymes; some gene fusions present. researchgate.net | Fusions of purE-purK and purC-purB observed in some species. | Not widely reported. |

| Archaea | Highly variable; mostly monofunctional enzymes, some non-homologous replacements. nih.govnih.gov | Less common than in other domains. | Not reported. |

| Eukaryota | Extensive gene fusion leading to multifunctional proteins. frontiersin.orgnih.gov | TrifGART: Combines GARS (step 2), GART (step 3), and AIRS (step 5). frontiersin.orgPAICS: Combines CAIRS (step 6) and SAICARS (step 7). frontiersin.orgATIC: Combines AICAR transformylase (step 9) and IMP cyclohydrolase (step 10). | Purinosome: A transient, multi-enzyme complex observed in mammalian cells. nih.gov |

Metabolic Interconversions and Salvage Pathways Involving Inosine 5 Monophosphate

Conversion of Inosine-5'-Monophosphate to Adenosine (B11128) Monophosphate (AMP)

The synthesis of AMP from IMP is a two-step process that introduces an amino group at the C-6 position of the purine (B94841) ring. This conversion is crucial for maintaining the cellular pool of adenine (B156593) nucleotides.

Adenylosuccinate Synthetase Activity and Specificity

The first committed step in the conversion of IMP to AMP is catalyzed by the enzyme adenylosuccinate synthetase . ebi.ac.uk This enzyme facilitates the condensation of IMP with the amino acid L-aspartate. The reaction is energetically driven by the hydrolysis of Guanosine (B1672433) Triphosphate (GTP) to Guanosine Diphosphate (B83284) (GDP) and inorganic phosphate (B84403) (Pi). ebi.ac.uknih.gov The use of GTP instead of ATP for this reaction is a key regulatory feature, ensuring a balance in the synthesis of adenine and guanine (B1146940) nucleotides.

The mechanism of adenylosuccinate synthetase involves the formation of a transient intermediate, 6-phosphoryl-IMP. wikipedia.org The enzyme first catalyzes the transfer of the gamma-phosphoryl group from GTP to the 6-oxo group of IMP. Subsequently, the amino group of aspartate attacks this phosphorylated intermediate, displacing the phosphate and forming adenylosuccinate. researchgate.netacs.org Adenylosuccinate synthetase exhibits high specificity for its substrates, IMP and aspartate, and its activity is allosterically inhibited by the final product of the pathway, AMP, providing a classic example of feedback inhibition. nih.gov In vertebrates, two isozymes of adenylosuccinate synthetase exist, one primarily involved in de novo purine biosynthesis and the other participating in the purine nucleotide cycle. ebi.ac.uk

Adenylosuccinate Lyase Function in Fumarate (B1241708) Generation

The second and final step in the synthesis of AMP from the adenylosuccinate intermediate is catalyzed by adenylosuccinate lyase (also known as adenylosuccinase). acs.org This enzyme cleaves the carbon-nitrogen bond between the purine ring and the succinyl group of adenylosuccinate, releasing fumarate and leaving the amino group attached to the purine ring, thereby forming AMP. acs.orgresearchgate.net

The reaction proceeds via a β-elimination mechanism, specifically an E1cb (Elimination, Unimolecular, conjugate Base) reaction. acs.org This involves the abstraction of a proton from the β-carbon of the succinyl moiety by a basic residue in the active site, leading to the formation of a carbanion intermediate. This is followed by the cleavage of the C-N bond, with a catalytic acid donating a proton to the departing nitrogen atom. wikipedia.org Adenylosuccinate lyase is a homotetrameric enzyme and is notable for its dual activity, as it also catalyzes a similar reaction earlier in the de novo purine synthesis pathway, the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and fumarate. wikipedia.orgbiorxiv.org

Conversion of Inosine-5'-Monophosphate to Guanosine Monophosphate (GMP)

The pathway from IMP to GMP also comprises two enzymatic steps, which involve an oxidation reaction followed by an amination.

Inosine-5'-monophosphate Dehydrogenase (IMPDH) Catalysis of Xanthosine (B1684192) Monophosphate (XMP) Formation

The first and rate-limiting step in the synthesis of GMP from IMP is the oxidation of IMP to Xanthosine Monophosphate (XMP) . This reaction is catalyzed by the enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH) . wikipedia.orgmdpi.com The reaction is an NAD+-dependent oxidation, where IMP is oxidized at the C2 position of the purine ring, and NAD+ is reduced to NADH. wikipedia.org

IMPDH is a tetrameric enzyme, with each monomer containing a catalytic domain and a regulatory subdomain. researchgate.netwikipedia.org The catalytic mechanism involves a covalent intermediate. nih.govwikipedia.org A conserved cysteine residue in the active site attacks the C2 position of the purine ring of IMP. wikipedia.org This is followed by a hydride transfer from the C2 position to NAD+, forming NADH and an enzyme-bound XMP intermediate (E-XMP*). wikipedia.orgresearchgate.net This intermediate is then hydrolyzed to release XMP. wikipedia.org There are two isoforms of IMPDH in humans, IMPDH1 and IMPDH2, which share a high degree of sequence identity. mdpi.com

GMP Synthase Action in Amination

The final step in GMP synthesis is the conversion of XMP to GMP, a reaction catalyzed by GMP synthase . wikipedia.org This enzyme introduces an amino group at the C2 position of the purine ring of XMP. The nitrogen for this amination is derived from the amide group of glutamine. ebi.ac.uknih.gov The reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi). nih.gov

GMP synthase is a multi-domain enzyme with two distinct catalytic sites: a glutaminase (B10826351) (GATase) domain and a synthetase (ATPPase) domain. researchgate.netnih.gov The GATase domain hydrolyzes glutamine to glutamate (B1630785) and ammonia (B1221849). nih.gov This ammonia is then channeled through the interior of the enzyme to the synthetase domain. biorxiv.orgnih.gov In the synthetase domain, XMP is first activated by reacting with ATP to form an adenyl-XMP intermediate. nih.govacs.org The channeled ammonia then attacks this intermediate, displacing AMP and forming GMP. ebi.ac.ukbiorxiv.org This intricate mechanism of substrate channeling ensures that the highly reactive ammonia is efficiently delivered to the site of synthesis without being released into the cellular environment. nih.govacs.org

Purine Salvage Pathways for Inosine-5'-Monophosphate Generation

In addition to de novo synthesis, cells can also generate IMP through purine salvage pathways, which recycle purine bases and nucleosides derived from the breakdown of nucleic acids. This is a more energy-efficient process compared to de novo synthesis. microbenotes.comnih.gov

The key enzyme in the salvage of hypoxanthine (B114508) to IMP is hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . wikipedia.orgresearchgate.net This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base hypoxanthine, forming IMP and releasing pyrophosphate. wikipedia.orgdoccheck.com The reaction mechanism of HGPRT is sequential, with PRPP binding to the enzyme first, followed by the purine base. acs.org HGPRT can also salvage guanine to form GMP. wikipedia.orgresearchgate.net

Another enzyme involved in purine salvage is adenine phosphoribosyltransferase (APRT), which salvages adenine to form AMP. researchgate.net Furthermore, circulating inosine (B1671953) can be taken up by cells and converted to IMP. nih.gov This highlights the importance of both intracellular and extracellular sources for maintaining the cellular purine nucleotide pools.

| Enzyme | Substrate(s) | Product(s) | Pathway |

| Adenylosuccinate Synthetase | Inosine-5'-Monophosphate, L-Aspartate, GTP | Adenylosuccinate, GDP, Pi | AMP Synthesis |

| Adenylosuccinate Lyase | Adenylosuccinate | Adenosine Monophosphate, Fumarate | AMP Synthesis |

| Inosine-5'-monophosphate Dehydrogenase | Inosine-5'-Monophosphate, NAD+, H2O | Xanthosine Monophosphate, NADH, H+ | GMP Synthesis |

| GMP Synthase | Xanthosine Monophosphate, Glutamine, ATP, H2O | Guanosine Monophosphate, Glutamate, AMP, PPi | GMP Synthesis |

| Hypoxanthine-guanine phosphoribosyltransferase | Hypoxanthine, PRPP | Inosine-5'-Monophosphate, PPi | Purine Salvage |

| Hypoxanthine-guanine phosphoribosyltransferase | Guanine, PRPP | Guanosine Monophosphate, PPi | Purine Salvage |

| Adenine phosphoribosyltransferase | Adenine, PRPP | Adenosine Monophosphate, PPi | Purine Salvage |

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) Mechanisms

Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) is a critical enzyme in the purine salvage pathway. wikipedia.org It plays a pivotal role in recycling purine bases from the degradation of nucleic acids, thereby conserving energy that would otherwise be spent on de novo synthesis. rcsb.orgnih.gov HGPRTase catalyzes the conversion of hypoxanthine and guanine to their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP). wikipedia.orgresearchgate.net This reaction involves the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base. wikipedia.org

The kinetic mechanism of human HGPRTase is a sequential process. In the forward reaction, the binding of PRPP to the enzyme precedes the binding of the purine base (hypoxanthine or guanine). acs.orgnih.gov Following the chemical transfer of the phosphoribosyl group, which is a rapid step, the product pyrophosphate (PPi) is released, followed by the slower release of the nucleotide monophosphate (IMP or GMP), which is the rate-limiting step in the process. rcsb.orgacs.orgnih.gov The reverse reaction, pyrophosphorolysis of IMP, also occurs sequentially, with IMP binding first. acs.orgnih.gov

A deficiency in HGPRTase activity leads to an accumulation of its substrates, hypoxanthine and guanine. virginia.edunih.gov These excess purine bases are subsequently catabolized into uric acid, leading to hyperuricemia, a hallmark of conditions like Lesch-Nyhan syndrome and certain forms of gout. rcsb.orgvirginia.edunih.gov The lack of IMP and GMP formation also reduces feedback inhibition on de novo purine synthesis, further increasing the production of purines and consequently uric acid. nih.gov

| Enzyme | Substrates | Products | Function |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) | Hypoxanthine, Guanine, 5-phosphoribosyl-1-pyrophosphate (PRPP) | Inosine-5'-monophosphate (IMP), Guanosine-5'-monophosphate (B10773721) (GMP), Pyrophosphate (PPi) | Salvages purine bases by converting them back into nucleotides. wikipedia.orgresearchgate.net |

Recycling of Purine Nucleobases and Nucleosides

The recycling of purine nucleobases and nucleosides, known as the purine salvage pathway, is an essential metabolic process for reusing components from the breakdown of DNA and RNA. rcsb.orgyoutube.com This pathway is significantly more energy-efficient than de novo purine synthesis. nih.govnih.gov Tissues with limited or no de novo synthesis capabilities, such as the brain, rely heavily on these salvage pathways to maintain their nucleotide pools. utah.eduphysiology.org

The core of this recycling process involves two key enzymes: HGPRTase and adenine phosphoribosyltransferase (APRT). wikipedia.org While HGPRTase salvages hypoxanthine and guanine to form IMP and GMP microbenotes.comyoutube.com, APRT recycles adenine to produce adenosine monophosphate (AMP). wikipedia.org The breakdown of nucleic acids releases free purine bases and nucleosides. youtube.com For instance, AMP can be deaminated to IMP, which is then hydrolyzed to inosine and subsequently to hypoxanthine. utah.edu This hypoxanthine can then be salvaged by HGPRTase to regenerate IMP. microbenotes.com Similarly, guanine released from guanosine is recycled back to GMP by the same enzyme. youtube.comyoutube.com This continuous recycling is crucial for maintaining cellular homeostasis of purine nucleotides. droracle.aiscience.gov

| Pathway | Key Enzymes | Precursors | Products | Significance |

| Purine Salvage Pathway | HGPRTase, APRT | Hypoxanthine, Guanine, Adenine, Nucleosides | IMP, GMP, AMP | Energy conservation, nucleotide pool maintenance in tissues with low de novo synthesis. rcsb.orgnih.gov |

The Purine Nucleotide Cycle and Its Role in IMP Interconversion

The purine nucleotide cycle is a metabolic pathway primarily active in skeletal muscle, with roles also identified in the kidney and brain. nih.gov It involves the interconversion of purine nucleotides and is composed of three key enzymatic reactions that cycle between AMP and IMP. nih.govwikipedia.org

The cycle's steps are as follows:

Deamination of AMP to IMP : This is catalyzed by AMP deaminase, which converts adenosine monophosphate (AMP) to inosine monophosphate (IMP) and releases an ammonia molecule. wikipedia.orgyoutube.com

Conversion of IMP to Adenylosuccinate : Adenylosuccinate synthetase utilizes guanosine triphosphate (GTP) and the amino acid aspartate to convert IMP into adenylosuccinate. nih.govwayground.com

Formation of AMP from Adenylosuccinate : Adenylosuccinate lyase cleaves adenylosuccinate to form AMP and fumarate. nih.gov

This cycle is particularly important during intense exercise. The deamination of AMP to IMP helps to drive the myokinase reaction (2 ADP ↔ ATP + AMP) forward by removing one of its products, thus aiding in the regeneration of ATP. nih.gov The fumarate produced in the cycle is an intermediate of the Krebs cycle, replenishing its intermediates (anaplerosis) and thereby enhancing aerobic energy production. wikipedia.orgnih.gov The cycle also plays a role in cellular energy balance by helping to maintain a high ATP/AMP ratio. oup.com

IMP is the central branching point from which both AMP and GMP are synthesized, allowing cells to regulate the production of these crucial purine nucleotides according to their metabolic needs. droracle.ailibretexts.org The conversion of IMP to GMP is a two-step process initiated by IMP dehydrogenase. droracle.ai

| Cycle | Enzymes | Key Intermediates | Primary Function in Muscle |

| Purine Nucleotide Cycle | AMP deaminase, Adenylosuccinate synthetase, Adenylosuccinate lyase | AMP, IMP, Adenylosuccinate | ATP regeneration, anaplerosis of the Krebs cycle, regulation of adenine nucleotide levels. nih.govwikipedia.org |

Catabolism and Degradation of Inosine 5 Monophosphate

Enzymatic Hydrolysis to Inosine (B1671953)

The initial step in the catabolism of IMP is its conversion to the nucleoside inosine. This reaction is primarily catalyzed by a class of enzymes known as 5'-nucleotidases (EC 3.1.3.5). nih.govwikipedia.org These enzymes facilitate the hydrolysis of the phosphate (B84403) group from the 5' carbon of the ribose sugar in IMP, yielding inosine and an inorganic phosphate molecule. nih.govreactome.org

Inosine-5'-monophosphate + H₂O → Inosine + Phosphate

This dephosphorylation is a crucial regulatory point in purine (B94841) metabolism, directing the flow of purine intermediates toward either salvage pathways for reuse or catabolism for degradation and excretion. researchgate.netnih.gov

Table 1: Key Enzymes in the Hydrolysis of IMP to Inosine

| Enzyme Name | EC Number | Cellular Location | Function |

| 5'-Nucleotidase | 3.1.3.5 | Cytosol, Cell Membrane | Catalyzes the hydrolytic dephosphorylation of 5'-ribonucleotides to nucleosides. nih.gov |

| Cytosolic 5'-nucleotidase II (cN-II) | 3.1.3.5 | Cytosol | Hydrolyzes purine monophosphates, including IMP, to their corresponding nucleosides. nih.gov |

| IMP-specific 5'-nucleotidase | 3.1.3.5 | Cytosol (in yeast) | Specifically catalyzes the degradation of IMP to inosine. researchgate.net |

Further Breakdown to Hypoxanthine (B114508) and Xanthine (B1682287)

Following its formation, inosine is further metabolized in the purine degradation pathway. The next step involves the cleavage of the glycosidic bond in inosine to release the purine base, hypoxanthine, and ribose-1-phosphate. This reaction is catalyzed by the enzyme purine nucleoside phosphorylase (PNP), also known as inosine phosphorylase (EC 2.4.2.1). wikipedia.orgreactome.orgtaylorandfrancis.com The reaction is reversible and requires the presence of inorganic phosphate. nih.govebi.ac.uk

Inosine + Phosphate ⇌ Hypoxanthine + α-D-ribose 1-phosphate wikipedia.orgebi.ac.uk

Hypoxanthine, the purine base released from inosine, is then oxidized to xanthine. wikipedia.orgresearchgate.net This oxidation is carried out by the enzyme xanthine oxidase (EC 1.17.3.2), a complex enzyme that can also exist as xanthine dehydrogenase. wikipedia.orgnih.gov Xanthine oxidase catalyzes the hydroxylation of hypoxanthine at the C-2 position. wikipedia.orgutah.edu

Hypoxanthine + H₂O + O₂ → Xanthine + H₂O₂ wikipedia.org

This same enzyme, xanthine oxidase, is responsible for the subsequent oxidation of xanthine to the final product of the pathway in humans. wikipedia.orgyoutube.com

Table 2: Enzymatic Conversions from Inosine to Xanthine

| Step | Substrate | Enzyme | Product(s) | EC Number |

| 1 | Inosine | Purine Nucleoside Phosphorylase | Hypoxanthine, Ribose-1-phosphate | 2.4.2.1 wikipedia.org |

| 2 | Hypoxanthine | Xanthine Oxidase | Xanthine, Hydrogen peroxide | 1.17.3.2 wikipedia.org |

Terminal Products of Purine Catabolism in Biological Systems

The final product of purine catabolism varies significantly among different species, reflecting evolutionary adaptations in nitrogenous waste excretion. nih.govresearchgate.net

In humans and other primates, the catabolic pathway terminates with the formation of uric acid. reactome.orgutah.edufiveable.me Xanthine oxidase catalyzes its final reaction, the oxidation of xanthine to uric acid. wikipedia.orgyoutube.com Due to a genetic mutation that silenced the gene for the enzyme uricase (urate oxidase), humans cannot break down uric acid further. fiveable.memdpi.com Uric acid is then excreted primarily through the kidneys into the urine. utah.eduyoutube.com

Xanthine + H₂O + O₂ → Uric Acid + H₂O₂ wikipedia.org

In most other mammals, the pathway continues beyond uric acid. nih.govfiveable.me They possess the enzyme uricase (EC 1.7.3.3), which oxidizes uric acid to the more soluble compound, allantoin (B1664786). fiveable.menih.govyoutube.com Allantoin is the principal excretory product in these animals. nih.govresearchgate.net

The degradation can proceed even further in other organisms. For example, many bony fish metabolize allantoin to allantoic acid, which is then excreted. fiveable.meyoutube.com Some marine invertebrates, such as crustaceans, can further break down these products into ammonia (B1221849) and carbon dioxide, which are then excreted. utah.eduyoutube.com In many plants, purines are degraded via allantoin and allantoate (B10759256) to ammonia and carbon dioxide. nih.gov

Table 3: Terminal Products of Purine Catabolism in Various Organisms

| Organism Group | Key Enzyme(s) | Terminal Product(s) |

| Humans & Primates | Xanthine Oxidase | Uric Acid reactome.orgfiveable.me |

| Most other Mammals | Uricase (Urate Oxidase) | Allantoin nih.govfiveable.me |

| Bony Fish | Allantoinase, Allantoicase | Allantoic Acid, Urea (B33335), Glyoxylate fiveable.meyoutube.com |

| Marine Invertebrates | Urease | Ammonia, Carbon Dioxide youtube.com |

| Plants | Uricase, Allantoinase, etc. | Ammonia, Carbon Dioxide nih.gov |

Enzymology and Structural Biology of Inosine 5 Monophosphate Metabolizing Enzymes

Inosine-5'-monophosphate Dehydrogenase (IMPDH)

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a pivotal enzyme in purine (B94841) metabolism, catalyzing the first committed and rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. wikipedia.orgnih.gov It facilitates the NAD+-dependent oxidation of IMP to xanthosine-5'-monophosphate (B1605901) (XMP). wikipedia.orgnih.gov This function makes IMPDH a key regulator of the intracellular guanine nucleotide pool, which is essential for DNA and RNA synthesis, signal transduction, and other processes vital for cell proliferation. wikipedia.org

Detailed Catalytic Mechanism and Kinetic Characteristics

The catalytic cycle of IMPDH is a fascinating process involving two distinct chemical transformations within a single active site: a redox reaction followed by a hydrolysis reaction. nih.govnih.gov

The mechanism proceeds as follows:

Redox Reaction : The process begins with the binding of IMP to the active site. A conserved cysteine residue then attacks the C2 position of the purine ring of IMP. wikipedia.org A hydride ion is subsequently transferred from this position to NAD⁺, resulting in the formation of NADH and a covalent enzyme-intermediate, E-XMP*. wikipedia.orgnih.gov

Hydrolysis Reaction : Following the redox step, NADH dissociates from the enzyme. wikipedia.org This dissociation allows a mobile "flap" region of the active site to move, bringing a conserved catalytic dyad of arginine and threonine residues into the now-vacant NAD⁺ binding site. wikipedia.org The arginine residue is believed to function as a general base, activating a water molecule for the subsequent hydrolysis of the E-XMP* intermediate. wikipedia.org This final step releases XMP from the enzyme, completing the catalytic cycle. nih.govnih.gov

The enzyme toggles between an "open" conformation, which is required for the initial dehydrogenase reaction, and a "closed" conformation that facilitates the hydrolysis step. nih.gov The movement of the mobile flap into the NAD⁺ site is the key event that switches the enzyme between these two catalytic states. nih.gov

Kinetic studies on various IMPDH orthologs have revealed differences in their dynamic properties and kinetic mechanisms. For instance, pre-steady-state kinetic analyses of IMPDH from Cryptosporidium parvum (CpIMPDH) and human IMPDH type 2 (hIMPDH2) show significant differences in both the dehydrogenase and hydrolase reaction steps, reflecting the structural divergence of their active sites. nih.gov Despite these differences, the catalytic power of both conformations appears to be similar across different species, suggesting the flap's primary role is to set the stage for catalysis rather than actively participating in the chemical transformation. nih.gov

| Enzyme | Substrate | K₀.₅ (µM) | nH | Kₘ, NAD⁺ (µM) |

| MsmIMPDH | IMP | 139 ± 4 | 2.1 ± 0.1 | 800 ± 17 |

This table presents kinetic parameters for Mycobacterium smegmatis IMPDH (MsmIMPDH), showing cooperative binding for the IMP substrate (indicated by the Hill coefficient, nH > 1) and Michaelis-Menten kinetics for the NAD⁺ co-factor. nih.gov

Structural Organization: Catalytic and Bateman Domains, Oligomeric States

The canonical monomeric form of IMPDH has a molecular weight of approximately 55 kDa and is typically composed of 400-500 amino acid residues. wikipedia.org The structure is evolutionarily conserved and consists of two primary domains: a catalytic domain and a regulatory Bateman domain. nih.gov

Catalytic Domain : This core domain possesses a classic (β/α)₈ barrel, or TIM barrel, fold. nih.gov It houses the active site where the chemical conversion of IMP to XMP occurs. nih.gov

Bateman Domain : This regulatory domain is composed of two cystathionine (B15957) β-synthase (CBS) motifs and is inserted within a loop of the catalytic domain. nih.govnih.gov Bateman domains are known to function as allosteric modules, sensing the cellular energy status by binding to different molecules, thereby regulating the enzyme's function. nih.gov

In solution, IMPDH monomers assemble into functional oligomers. While initially described as tetramers, further evidence has validated the existence of octameric forms. wikipedia.org These homotetramers can dimerize to form octamers, and under certain cellular conditions, these octamers can further assemble into larger, filamentous polymers known as cytoophidia. researchgate.netresearchgate.net This higher-order assembly is another layer of regulation for the enzyme's activity. nih.gov

Allosteric Regulation and Active Site Dynamics

The activity of IMPDH is intricately controlled through allosteric regulation, primarily mediated by the Bateman domain. This domain contains nucleotide-binding sites that allow the enzyme to respond to the cellular concentrations of adenine (B156593) and guanine nucleotides, such as ATP and GTP. nih.govresearchgate.net

Conformational States : IMPDH exists in at least two key conformational states: an active "extended" state and an inactive "compressed" state. nih.govnih.gov The binding of allosteric effectors to the Bateman domain controls the equilibrium between these states. nih.gov

ATP as an Activator : ATP binding to the Bateman domains generally promotes the extended, active conformation. nih.gov In mycobacterial IMPDH, for example, the binding of ATP is crucial for allosteric regulation. nih.gov

GTP as an Inhibitor : Conversely, GTP acts as an allosteric inhibitor. nih.govnih.gov It binds to the regulatory domains and stabilizes the compressed conformation. nih.gov This compression induces a change in the catalytic domain that occludes the IMP substrate from binding to the active site, thereby inhibiting the enzyme. nih.govresearchgate.net

Active Site Dynamics : The dynamic movement of a flexible flap loop is a critical feature of the active site. nih.govnih.gov In the inhibited state, the conformation of this flap prevents substrate binding. researchgate.net The binding of ligands perturbs the equilibrium between different structural forms of the enzyme, a key feature of its allosteric mechanism. acs.org

Isozymic Forms (e.g., IMPDH1, IMPDH2) and Functional Diversification

Humans and other vertebrates express two distinct isozymes of IMPDH, encoded by separate genes: IMPDH1 and IMPDH2. wikipedia.orgnih.gov

Sequence and Structure : The two isoforms share a high degree of similarity, with 84% identity in their amino acid sequences, and have very similar kinetic properties in vitro. wikipedia.orgplos.org Both isoforms are composed of 514 amino acids. wikipedia.org

Expression and Function : Despite their similarity, the two isozymes have distinct physiological roles, largely dictated by their differential expression patterns. nih.gov

IMPDH1 is typically expressed constitutively at low levels in most tissues and is considered to play a "housekeeping" role. wikipedia.orgnih.gov It is the predominant isoform in the retina, spleen, and peripheral blood leukocytes. wikipedia.orgnih.gov

IMPDH2 is the isoform that is generally upregulated in rapidly proliferating cells, including neoplastic tissues and developing tissues. wikipedia.orgnih.gov Its expression is closely linked to the increased demand for guanine nucleotides during cell division. nih.gov

Disease Association : The functional diversification of the isozymes is highlighted by their association with different genetic diseases. Mutations in IMPDH1 are linked to retinal degeneration disorders like retinitis pigmentosa. nih.govresearchgate.net In contrast, mutations in IMPDH2 are associated with neurodevelopmental disorders. nih.govresearchgate.net This suggests that dysregulation of either isozyme disrupts the delicate balance of purine pools in specific tissues, leading to distinct pathologies. nih.gov Studies have shown that some disease-causing mutations in both isoforms disrupt the allosteric feedback inhibition by GTP. nih.gov

Molecular Mechanisms of Other Key Enzymes in IMP Metabolism

While IMPDH channels IMP towards guanine nucleotides, other enzymes direct it towards the synthesis of adenine nucleotides.

Adenylosuccinate Synthetase

Adenylosuccinate synthetase (AdSS) is a ligase family enzyme that catalyzes the first committed step in the synthesis of adenosine (B11128) monophosphate (AMP) from IMP. proteopedia.org It carries out the GTP-dependent conversion of IMP and aspartic acid to adenylosuccinate (also known as S-AMP). proteopedia.orgwikipedia.org

The reaction proceeds via a two-step mechanism:

Phosphorylation of IMP : The reaction is initiated by the transfer of the gamma-phosphoryl group from GTP to the 6-keto oxygen of IMP. proteopedia.orgnih.gov This creates a highly reactive 6-phosphoryl-IMP intermediate. nih.gov This step requires the presence of Mg²⁺. proteopedia.org

Displacement by Aspartate : The 6-phosphoryl group is then displaced by the amino group of an aspartate molecule, yielding adenylosuccinate. proteopedia.org

AdSS is a homodimer, with each monomer consisting of a central beta-sheet of 10 strands, 11 alpha-helices, and several smaller secondary structures. proteopedia.orgwikipedia.org The binding of substrates induces conformational changes that prepare the active site for catalysis. proteopedia.org The enzyme is subject to feedback inhibition by its ultimate product, AMP, as well as by adenylosuccinate itself. proteopedia.org

| Enzyme | Function | Substrates | Products |

| Adenylosuccinate Synthetase | First committed step in AMP synthesis from IMP | IMP, Aspartate, GTP | Adenylosuccinate, GDP, Pi |

This table summarizes the key reaction catalyzed by Adenylosuccinate Synthetase. proteopedia.orgwikipedia.org

GMP Synthase

GMP Synthase (Guanosine Monophosphate Synthetase) is a critical enzyme in the de novo synthesis of purine nucleotides, operating at a key juncture after the formation of IMP. wikipedia.org IMP serves as the branch-point metabolite in this pathway, from which the synthesis of either guanine or adenine nucleotides diverges. wikipedia.org

The synthesis of guanosine (B1672433) monophosphate (GMP) from IMP is a two-step process. First, IMP is converted to xanthosine (B1684192) monophosphate (XMP) by the enzyme IMP dehydrogenase. Following this, GMP synthase catalyzes the final step: the ATP-dependent amination of XMP to form GMP. wikipedia.orgprospecbio.com The reaction involves the hydrolysis of glutamine to provide the amino group. wikipedia.org

Structurally, GMP synthase is a homodimer. prospecbio.com Each monomer contains a glutamine amidotransferase (GAT) domain, which is responsible for hydrolyzing glutamine, and a synthetase domain that facilitates the addition of the nitrogen to the XMP acceptor substrate. wikipedia.orgprospecbio.com The synthetase domain features an ATP pyrophosphatase domain with a P-loop motif that specifically binds ATP, ensuring the energy requirement for the reaction is met. wikipedia.org

| Enzyme Details: GMP Synthase | |

| Systematic Name | Xanthosine-5'-phosphate:L-glutamine amido-ligase (AMP-forming) |

| EC Number | 6.3.5.2 |

| Substrates | ATP, Xanthosine 5'-phosphate, L-glutamine, H₂O wikipedia.org |

| Products | AMP, Diphosphate (B83284), GMP, L-glutamate wikipedia.org |

| Role in IMP Metabolism | Catalyzes the final step in the conversion of the IMP-derivative (XMP) to GMP. wikipedia.org |

AMP Deaminase

AMP Deaminase is an enzyme that plays a pivotal role in the purine nucleotide cycle by catalyzing the irreversible deamination of adenosine monophosphate (AMP) to produce inosine (B1671953) monophosphate (IMP), releasing an ammonia (B1221849) molecule in the process. wikipedia.org This function is crucial for maintaining cellular energy homeostasis, particularly in skeletal muscle during intense exercise. wikipedia.orgifremer.fr

In humans, three genes encode for different isoforms with tissue-specific expression: AMPD1 (muscle), AMPD2 (liver), and AMPD3 (erythrocyte). wikipedia.org AMPD1 is the predominant isoform in skeletal muscle, and its deficiency is a common cause of metabolic myopathy. wikipedia.org The enzyme's activity is subject to regulation; high potassium concentrations lead to regulation by ATP and ADP through a "Km-type" mechanism. wikipedia.org

From a structural standpoint, studies on AMP deaminase from Helix pomatia (HPAMPD) provide insight into substrate specificity. This enzyme has evolved specific structural features to interact with the 5'-monophosphate group of AMP, a characteristic of nucleotide deaminases. nih.gov These features include polar and charged residues located in three key structural elements that create a binding pocket for the phosphate (B84403) group, distinguishing it from deaminases that act on nucleosides like adenosine. nih.gov Research in aquatic species has also identified the AMPD1 gene as the decisive factor in the formation of IMP, which is a significant contributor to the umami flavor in fish. nih.gov

| Enzyme Details: AMP Deaminase | |

| Systematic Name | AMP aminohydrolase |

| EC Number | 3.5.4.6 |

| Substrates | Adenosine 5'-monophosphate (AMP), H₂O |

| Products | Inosine 5'-monophosphate (IMP), Ammonia (NH₃) wikipedia.org |

| Role in IMP Metabolism | Directly converts AMP to IMP as part of the purine nucleotide cycle. wikipedia.org |

Ribose-Phosphate Pyrophosphokinase

Ribose-Phosphate Pyrophosphokinase, also known as phosphoribosyl pyrophosphate (PRPP) synthetase, is a fundamental enzyme that links the pentose (B10789219) phosphate pathway to the biosynthesis of purines and pyrimidines. wikipedia.org It catalyzes the conversion of ribose-5-phosphate (B1218738) (R5P) and ATP into phosphoribosyl pyrophosphate (PRPP) and AMP. wikipedia.org

PRPP is an essential substrate for the de novo synthesis of purine nucleotides, a pathway that culminates in the production of IMP. wikipedia.org Therefore, Ribose-Phosphate Pyrophosphokinase functions at a crucial upstream point, providing the activated ribose unit required for the assembly of the purine ring. The enzyme's reaction mechanism involves the transfer of a diphosphoryl group from Mg-ATP to ribose 5-phosphate. wikipedia.org

The active enzyme is a hexamer composed of three homodimers. wikipedia.org Each subunit consists of a central five-stranded parallel beta-sheet flanked by alpha-helices, forming the catalytic site that binds both ATP and R5P. wikipedia.org There are three human isoforms of the enzyme, and the genes encoding them are located on the X chromosome. wikipedia.org

| Enzyme Details: Ribose-Phosphate Pyrophosphokinase | |

| Systematic Name | ATP:D-ribose-5-phosphate diphosphotransferase |

| EC Number | 2.7.6.1 |

| Substrates | ATP, D-ribose 5-phosphate wikipedia.org |

| Products | AMP, 5-Phospho-α-D-ribose 1-diphosphate (PRPP) wikipedia.org |

| Role in IMP Metabolism | Produces PRPP, an essential precursor for the de novo synthesis of IMP. wikipedia.org |

Nucleoside Monophosphate Kinases

Nucleoside Monophosphate (NMP) Kinases are a family of enzymes that catalyze the reversible transfer of a terminal phosphoryl group from a nucleoside triphosphate (NTP), such as ATP, to a nucleoside monophosphate (NMP). wikibooks.orgwikipedia.orgpasteur.fr This reaction yields a nucleoside diphosphate (NDP) and ADP, playing an essential role in maintaining the cellular balance of nucleotides required for cell division and metabolism. wikipedia.orgpasteur.frwou.edu

These kinases share a highly conserved tertiary structure, characterized by a central beta-sheet surrounded by alpha-helices. nih.gov A key feature is the P-loop, a glycine-rich loop that interacts with the phosphoryl groups of the bound NTP. wikibooks.orgwikipedia.org NMP kinases undergo significant conformational changes upon substrate binding. The binding of NTP and NMP induces a closing of the enzyme's "lid" domain, which properly orients the substrates for catalysis and prevents the wasteful hydrolysis of ATP. wikipedia.orgwou.edu

While specific kinases exist for different nucleoside monophosphates (e.g., adenylate kinase for AMP, guanylate kinase for GMP), they all follow a similar catalytic mechanism. nih.gov The phosphorylation of IMP to inosine diphosphate (IDP) is a logical and necessary step for its further metabolism into inosine triphosphate (ITP) or for its conversion into other nucleotide forms. This phosphorylation is carried out by a member of the NMP kinase family.

| Enzyme Details: Nucleoside Monophosphate Kinases | |

| Systematic Name | ATP:nucleoside-phosphate phosphotransferase |

| EC Number | 2.7.4.4 |

| Substrates | ATP, Nucleoside monophosphate (e.g., IMP) wikipedia.org |

| Products | ADP, Nucleoside diphosphate (e.g., IDP) wikipedia.org |

| Role in IMP Metabolism | Phosphorylates IMP to IDP, enabling its entry into other metabolic pathways. |

Phosphoglucomutase 1 (PGM1) Linkages to Inosine-5'-Monophosphate Synthesis

Phosphoglucomutase 1 (PGM1) is an enzyme that catalyzes the reversible isomerization of α-D-glucose-1-phosphate to α-D-glucose-6-phosphate. nih.govuniprot.org While not directly involved in the purine synthesis pathway, PGM1 provides a critical link to it by influencing the availability of a key precursor.

The product of the PGM1 reaction, glucose-6-phosphate, is a primary substrate for the pentose phosphate pathway (PPP). The PPP generates ribose-5-phosphate, which is the substrate for Ribose-Phosphate Pyrophosphokinase to produce PRPP. nih.gov As PRPP is essential for de novo IMP synthesis, the activity of PGM1 can regulate the flux of metabolites into this pathway. nih.gov

A study in Jingyuan chickens investigated the role of PGM1 in IMP deposition in muscle tissue. nih.govnih.gov The research indicated that PGM1 is a key protein in the purine metabolic pathway related to IMP synthesis. nih.govnih.gov The findings showed that up-regulation of PGM1 promoted both the de novo and salvage synthesis pathways for IMP. nih.govnih.gov However, the same study also reported that overexpression of PGM1 led to a decrease in IMP biosynthesis, suggesting a complex regulatory role that may be tissue-specific or dependent on other metabolic conditions. nih.govnih.gov

| Enzyme Details: Phosphoglucomutase 1 | |

| Systematic Name | α-D-glucose 1,6-phosphomutase |

| EC Number | 5.4.2.2 |

| Substrates | α-D-glucose 1-phosphate uniprot.org |

| Products | α-D-glucose 6-phosphate uniprot.org |

| Role in IMP Metabolism | Indirectly influences IMP synthesis by providing Glucose-6-Phosphate, a precursor for the pentose phosphate pathway which generates Ribose-5-Phosphate. nih.gov |

Regulation of Inosine 5 Monophosphate Metabolism and Cellular Nucleotide Homeostasis

Feedback Inhibition and Allosteric Control Mechanisms in Purine (B94841) Biosynthesis

The de novo purine biosynthesis pathway, which culminates in the synthesis of IMP, is a highly energy-intensive process that is tightly controlled by feedback inhibition and allosteric regulation to prevent the wasteful overproduction of its products. news-medical.netcolumbia.edu IMP stands at a critical juncture, from which the pathway bifurcates to produce either adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP). news-medical.netyoutube.com The regulation of this pathway is a classic example of metabolic control, ensuring a balanced supply of adenine (B156593) and guanine (B1146940) nucleotides.

A primary point of regulation is the first committed step of the pathway, catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase (GPAT). This enzyme is subject to feedback inhibition by the downstream products of the pathway. youtube.com Both AMP and GMP can partially inhibit GPAT, and their combined presence results in a synergistic, or full, inhibition. youtube.comnih.gov This ensures that when adenine and guanine nucleotides are plentiful, the entire pathway is downregulated from its starting point. youtube.com

Further control is exerted at the branch point leading from IMP. The enzymes responsible for the conversion of IMP to AMP and GMP are independently regulated by their respective end products.

Adenylosuccinate synthetase , the first enzyme in the conversion of IMP to AMP, is feedback-inhibited by AMP. columbia.edu

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) , the rate-limiting enzyme that catalyzes the first step in the conversion of IMP to GMP, is inhibited by GMP. columbia.edu

IMPDH is a key regulatory enzyme and is subject to complex allosteric regulation. nih.govnih.gov In mycobacteria, for instance, IMPDH activity is allosterically inhibited by both Guanosine triphosphate (GTP) and (p)ppGpp. nih.govnih.gov These molecules bind to regulatory domains on the enzyme, locking it in an inactive conformation that prevents the substrate (IMP) from binding to the active site. nih.govnih.gov This inhibition can be relieved by Adenosine triphosphate (ATP), which competes with GTP and (p)ppGpp, allowing the enzyme to return to an active state. nih.govnih.gov This intricate regulation allows the cell to fine-tune the flow of IMP towards GMP synthesis based on the relative concentrations of GTP and ATP, reflecting the cell's energy status and biosynthetic needs. nih.govnih.gov

| Enzyme | Regulatory Molecule(s) | Type of Regulation |

| Glutamine phosphoribosyl pyrophosphate amidotransferase (GPAT) | AMP, GMP | Feedback Inhibition |

| Adenylosuccinate synthetase | AMP | Feedback Inhibition |

| Inosine monophosphate dehydrogenase (IMPDH) | GMP | Feedback Inhibition |

| Inosine monophosphate dehydrogenase (IMPDH) | GTP, (p)ppGpp | Allosteric Inhibition |

| Inosine monophosphate dehydrogenase (IMPDH) | ATP | Allosteric Activation |

Transcriptional and Post-Translational Regulatory Events Affecting IMP Pathways

Beyond the immediate control offered by allosteric regulation and feedback inhibition, the pathways of IMP metabolism are also regulated at the genetic and protein modification levels. This includes the control of gene expression (transcription) and modifications to the enzymes themselves after they have been synthesized (post-translational modification).

Transcriptional Regulation: The expression of genes encoding the enzymes for purine biosynthesis is a coordinated process. In bacteria like E. coli, a transcriptional repressor known as PurR plays a crucial role. researchgate.net PurR binds to the DNA and represses the transcription of most genes involved in purine biosynthesis and salvage when purine levels (specifically hypoxanthine (B114508) and guanine) are high. researchgate.net This provides a mechanism for the cell to shut down the production of biosynthetic machinery when purines are readily available from the environment.

Interestingly, some metabolic enzymes can have dual functions. For example, in Drosophila, IMPDH can also act as a DNA-binding transcriptional repressor. nih.gov It has been shown to reduce the expression of histone genes and E2f, a key factor in cell proliferation. nih.gov This suggests a direct link between the metabolic state, as reflected by the activity of a key enzyme like IMPDH, and the regulation of genes involved in cell division and growth. nih.gov In certain subtypes of small cell lung cancer, genes for de novo purine synthesis, including IMPDH1 and IMPDH2, are upregulated, often driven by the transcription factor MYC. nih.gov

Post-Translational Modifications (PTMs): The enzymes of the de novo purine biosynthesis pathway are subject to a variety of post-translational modifications (PTMs), which can alter their activity, stability, or interactions with other proteins. acs.orgnih.gov PTMs are covalent modifications to proteins that occur after their synthesis and are a key mechanism for regulating cellular processes. wikipedia.orgpharmiweb.comthermofisher.com

A proteomics-based study identified numerous PTMs on the six human enzymes of the de novo purine pathway, including: acs.orgnih.gov

Phosphorylation

Acetylation

Methylation

Ubiquitination

These modifications can dynamically regulate the pathway's flux in response to cellular signals. acs.orgnih.gov For example, the phosphorylation state of some enzymes was found to differ depending on whether cells were grown in purine-rich or purine-depleted conditions, suggesting that signaling pathways can modulate the activity of the purine synthesis machinery in response to purine availability. acs.org Specifically, ubiquitination of the bifunctional enzyme ATIC was observed only under purine-supplemented conditions, which might target the enzyme for degradation when purine synthesis is not required. acs.org These findings indicate that PTMs provide a sophisticated layer of control over IMP metabolism, allowing for rapid adjustments to enzyme activity that complement transcriptional regulation. acs.orgnih.gov

| Regulatory Mechanism | Description | Key Molecules/Factors |

| Transcriptional Repression | Binding of a repressor protein to DNA prevents the transcription of genes. | PurR (in E. coli), IMPDH (in Drosophila) |

| Transcriptional Activation | Upregulation of gene expression by transcription factors. | MYC |

| Post-Translational Modification | Covalent modification of enzymes after synthesis to alter their function. | Kinases, Acetyltransferases, Methyltransferases, Ligases |

Genetic Influences on IMP Pathway Enzyme Activity and Dysfunction

Inherited genetic variations can significantly impact the function of enzymes involved in the inosine-5'-monophosphate (IMP) pathway, leading to metabolic disorders. webmd.com These genetic conditions, often termed inborn errors of metabolism, result from mutations in genes that code for specific enzymes, causing them to be deficient or dysfunctional. webmd.comnimgenetics.com

A notable example involves the enzyme inosine monophosphate dehydrogenase (IMPDH), which is critical for the synthesis of guanine nucleotides from IMP. nih.gov Recent studies have identified several point mutations in the human isoform IMPDH2 that are associated with neurodevelopmental disorders, including dystonia, a movement disorder. nih.gov The primary effect of these disease-associated mutations is the disruption of the enzyme's allosteric regulation by GTP. nih.gov The mutated enzymes are less sensitive to GTP inhibition, leading to a conformational shift towards a more active state. nih.gov This dysregulation of IMPDH2 function highlights the importance of tight metabolic control for normal neurological development and function. nih.gov

While specific genetic disorders have been linked to enzymes downstream of IMP, such as adenylosuccinate lyase deficiency (affecting AMP synthesis), genetic defects in the early steps of the de novo pathway leading to IMP are generally less characterized in humans, possibly due to their embryonic lethality. However, the study of genetic variations in these enzymes provides crucial insights into their physiological roles and the consequences of their dysfunction.

| Gene | Associated Enzyme | Disorder/Phenotype | Molecular Consequence |

| IMPDH2 | Inosine-5'-monophosphate dehydrogenase 2 | Dystonia and other neurodevelopmental disorders | Disruption of allosteric inhibition by GTP, leading to enzyme overactivity. nih.gov |

Metabolic Flux Analysis of Inosine-5'-Monophosphate Pathways

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell, providing a detailed picture of cellular metabolism in action. mdpi.comwikipedia.org By using stable isotope tracers (like ¹³C-labeled glucose), MFA can track the path of atoms through metabolic networks, including the de novo purine biosynthesis pathway that produces inosine-5'-monophosphate (IMP). mdpi.comfz-juelich.de

MFA has been applied to study and engineer the production of inosine in microorganisms like Bacillus subtilis. researchgate.netnih.gov In one study, researchers used MFA to compare the metabolic fluxes in wild-type B. subtilis with those in genetically engineered strains designed to overproduce inosine. researchgate.netnih.gov The analysis revealed how genetic modifications, such as the inactivation of genes like purA (encoding adenylosuccinate synthetase), rerouted metabolic flux. researchgate.netnih.gov Specifically, inactivating purA dramatically decreased the metabolic flux from IMP towards adenosine monophosphate (AMP), redirecting the IMP pool towards inosine production. researchgate.netnih.gov

The results of such analyses can be presented as flux maps, which visually represent the flow of metabolites through the pathway. For instance, the study in B. subtilis quantified the change in key metabolic splits:

| Metabolic Flux | Wild-Type Strain (%) | Engineered Strain (purA mutant) (%) | Change |

| IMP to AMP | 100 | 0.61 | Significant Decrease |

| Inosine to Hypoxanthine | 100 | 14.0 | Significant Decrease |

Data represents the relative flux compared to the wild-type strain. researchgate.net

This type of quantitative analysis is invaluable for metabolic engineering, as it helps identify bottlenecks and rate-limiting steps in a biosynthetic pathway. wikipedia.org By understanding the metabolic flux distribution around the IMP node, researchers can devise more effective strategies to optimize the production of desired compounds like inosine or to understand how disease states or genetic mutations alter the balance of nucleotide synthesis. researchgate.netnih.gov

Molecular and Cellular Functions of Inosine 5 Monophosphate

Role in Deoxyribonucleotide and Ribonucleotide Synthesis for Nucleic Acid Precursors

Inosine-5'-monophosphate is the central precursor for the synthesis of purine (B94841) ribonucleotides, which are essential for the formation of nucleic acids. nih.gov The de novo synthesis pathway for purines culminates in the creation of IMP, which then stands at a critical metabolic branch point. nih.gov From IMP, two distinct and energy-requiring pathways lead to the formation of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.com

The conversion of IMP to AMP is a two-step process that requires the input of energy in the form of guanosine triphosphate (GTP) and utilizes the amino acid aspartate. reactome.org Conversely, the synthesis of GMP from IMP also involves two steps, but this pathway is dependent on adenosine triphosphate (ATP) for energy and uses glutamine as a nitrogen donor. youtube.com This reciprocal use of ATP for GMP synthesis and GTP for AMP synthesis helps to balance the production of these two crucial purine nucleotides. youtube.com

Once synthesized, AMP and GMP are further phosphorylated to their diphosphate (B83284) (ADP and GDP) and triphosphate (ATP and GTP) forms. These ribonucleoside triphosphates are the direct precursors for RNA synthesis. For DNA synthesis, the ribonucleoside diphosphates (ADP, GDP) undergo a critical reduction reaction to form their corresponding deoxyribonucleoside diphosphates (dADP, dGDP). golifescience.com This conversion is catalyzed by the enzyme ribonucleotide reductase (RNR). golifescience.comfiveable.mewikipedia.org The activity of RNR is tightly regulated to ensure a balanced supply of deoxyribonucleotides for DNA replication and repair. fiveable.mewikipedia.orgox.ac.uk This regulation is partly achieved through allosteric mechanisms where ATP acts as a general activator of the enzyme, while deoxyadenosine (B7792050) triphosphate (dATP), a downstream product, acts as an inhibitor. wikipedia.orgnih.govyoutube.com Therefore, by being the ultimate precursor to ATP and dATP, IMP indirectly influences the synthesis of deoxyribonucleotides. wikipedia.orgnih.govyoutube.com

The salvage pathway provides an alternative route to nucleotide synthesis, recycling bases and nucleosides from the degradation of DNA and RNA. youtube.com In this pathway, hypoxanthine (B114508) can be converted back to IMP. youtube.com

Influence on Cellular Proliferation and Growth Regulation

The synthesis of guanine (B1146940) nucleotides from IMP is essential for normal cell growth and proliferation. nih.gov The enzyme responsible for the committed step in this conversion, inosine-5'-monophosphate dehydrogenase (IMPDH), is a critical regulator of cell growth. ebi.ac.uk IMPDH catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), the precursor to GMP. ebi.ac.uk

Rapidly dividing cells, including cancer cells, exhibit increased IMPDH activity. nih.gov This heightened enzymatic activity is necessary to meet the increased demand for GTP, which is required for DNA and RNA synthesis, as well as for signal transduction processes that govern cell proliferation. nih.gov The importance of this pathway is underscored by the fact that inhibitors of IMPDH can prevent T lymphocyte activation and are used as immunosuppressants. nih.gov

The regulation of IMPDH expression is closely tied to cell growth signals. Studies have shown that the expression of the IMPDH type II gene is upregulated in response to growth factors, rather than being directly regulated by the cell cycle phases themselves. researcher.life For instance, serum deprivation leads to a decrease in IMPDH type II mRNA levels and promoter activity, while restimulation with serum causes their upregulation. researcher.life This suggests that the increased IMPDH expression observed in proliferating cells is a response to mitogenic signaling. researcher.life

The activity of IMPDH and the resulting GTP pools have been shown to be elevated during the S-phase of the cell cycle in HL-60 cells, which is the phase of DNA synthesis. nih.gov This highlights the critical need for guanine nucleotide synthesis to support DNA replication. nih.gov The requirement for adequate IMPDH activity and the subsequent availability of GTP is a critical prerequisite for the proliferation of various cell types, including pancreatic β-cells. mdpi.com

| Cellular Context | Observation | Reference(s) |

| T Lymphocytes | IMPDH activity increases over 10-fold upon activation, which is essential for proliferation. | nih.govnih.gov |

| Cancer Cells | Generally exhibit increased IMPDH activity. | nih.govnih.gov |

| HL-60 Cells | IMPDH activity and GTP concentrations are increased in the S-phase. | nih.gov |

| Pancreatic β-Cells | Adequate IMPDH activity and GTP availability are critical for mitogenesis. | mdpi.com |

| SK-MEL-131 Melanoma Cells | IMPDH type II gene expression is upregulated by serum growth factors. | researcher.life |

Involvement in Specific Cellular Signaling Pathways (e.g., mTOR, AMPK)

Inosine-5'-monophosphate metabolism is intricately linked with key cellular signaling pathways that act as master regulators of cell growth, proliferation, and metabolism, namely the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK) pathways.

The mTOR pathway, particularly mTOR complex 1 (mTORC1), is a central coordinator of anabolic processes, including nucleotide synthesis. nih.govcellsignal.comyoutube.com In T cells, mTOR signaling is one of the key pathways that, along with others, promotes the assembly of IMPDH into filamentous structures upon activation. foxchase.orgnih.gov This assembly is thought to facilitate the high levels of GTP synthesis required for T cell proliferation. nih.gov Furthermore, mTORC1 can regulate the expression of genes involved in nucleotide metabolism. nih.gov There is also evidence that mTOR complex 2 (mTORC2) can phosphorylate IMP-1, an RNA-binding protein, which in turn promotes the production of IGF2 and proliferation of mouse embryonic fibroblasts. nih.gov

The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. wikipedia.org When cellular energy levels are low (indicated by a high AMP:ATP ratio), AMPK is activated and switches on catabolic pathways to generate ATP while switching off anabolic, energy-consuming processes. wikipedia.org Research has shown that dietary supplementation with IMP can activate the AMPK pathway. This activation is associated with an altered AMP/ATP ratio. nih.gov The activation of AMPK by IMP can have significant effects on lipid metabolism. reactome.org

Contribution to Cellular Energetics and Maintenance of ATP/GTP Pools

As the direct precursor to AMP and GMP, inosine-5'-monophosphate plays a fundamental role in cellular energetics by contributing to the maintenance of the cellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP). nih.gov ATP is the primary energy currency of the cell, driving a vast array of biochemical reactions necessary for life. pressbooks.pub GTP also serves as an energy source for specific processes such as protein synthesis and signal transduction. youtube.com

The de novo synthesis of purines culminating in IMP, and its subsequent conversion to AMP and GMP, directly replenishes the building blocks for ATP and GTP. nih.gov A deficient supply of nucleotides, which can occur during periods of high demand like rapid growth or oxidative stress, can lead to reduced synthesis of ATP and GTP and consequently impair metabolic functions. nih.gov

The cellular energy status is often quantified by the adenylate energy charge, an index that reflects the relative amounts of ATP, ADP, and AMP. wikipedia.org By being a precursor to these adenine (B156593) nucleotides, IMP metabolism is integral to maintaining a high energy charge, which is necessary to support anabolic pathways. wikipedia.org Studies have shown that supplementation with IMP can enhance mitochondrial respiratory capacity, indicating an improvement in the cell's ability to produce energy. nih.gov

| Metabolic Contribution | Outcome | Reference(s) |

| Precursor to AMP and GMP | Replenishes the building blocks for ATP and GTP synthesis. | nih.gov |

| Dietary Supplementation | Can increase mitochondrial respiratory efficiency. | nih.gov |

| Role in Energy Homeostasis | Helps maintain a high adenylate energy charge. | wikipedia.org |

Regulation of Specific Metabolic Processes in vitro (e.g., adipocyte browning)

Recent research has uncovered a role for IMP metabolism in the regulation of adipocyte browning, a process where white adipose tissue (WAT) takes on characteristics of brown adipose tissue (BAT), leading to increased energy expenditure. Metabolomic analyses have revealed that IMP levels are elevated during adipocyte browning in mice. nih.gov

In vitro studies using immortalized adipocytes have shown that inhibiting the enzyme IMPDH with mycophenolic acid (MPA) leads to an increase in the mRNA expression of uncoupling protein 1 (Ucp-1). nih.gov Ucp-1 is a key functional marker of brown and beige adipocytes, responsible for uncoupling respiration from ATP synthesis to produce heat. nih.gov The inhibition of IMPDH would lead to an accumulation of its substrate, IMP. These findings suggest that the regulation of IMP metabolism has a significant impact on adipocyte browning and could potentially be a target for strategies to combat obesity. nih.gov

Nucleic Acid Binding Activities of Inosine-5'-Monophosphate-associated Proteins

The primary IMP-associated protein with well-characterized nucleic acid binding activity is inosine-5'-monophosphate dehydrogenase (IMPDH). nih.gov While its canonical function is the rate-limiting enzyme in GTP biosynthesis, research has revealed a non-canonical role for IMPDH as a nucleic acid-binding protein. nih.gov